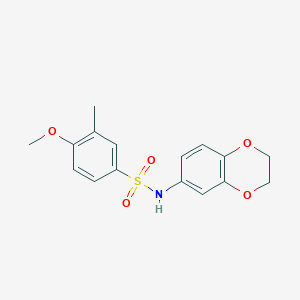
4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide, commonly known as 'DCPB,' is a chemical compound that has been widely used in scientific research as a potent and selective modulator of the transient receptor potential vanilloid 1 (TRPV1) channel.
作用机制
DCPB exerts its effects on 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels by binding to a specific site on the channel protein and altering its conformation and gating properties. DCPB has been shown to enhance the sensitivity of this compound channels to heat and capsaicin, two well-known activators of this compound, while inhibiting their response to other stimuli, such as protons and voltage. The exact molecular mechanism by which DCPB modulates this compound channels is still under investigation, but it is thought to involve changes in the interaction between the channel protein and its lipid and protein partners.
Biochemical and Physiological Effects
DCPB has been shown to produce a range of biochemical and physiological effects in various experimental systems. In vitro, DCPB has been shown to induce calcium influx and membrane depolarization in this compound-expressing cells, leading to the activation of downstream signaling pathways and the release of inflammatory mediators. In vivo, DCPB has been shown to produce analgesic and anti-inflammatory effects in animal models of pain and inflammation, suggesting its potential therapeutic value in the treatment of chronic pain and inflammatory diseases.
实验室实验的优点和局限性
DCPB has several advantages as a research tool, including its high potency and selectivity for 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels, its ability to produce reversible and dose-dependent effects on this compound function, and its relatively low toxicity and side effect profile. However, DCPB also has some limitations, such as its potential for off-target effects on other ion channels and receptors, its poor solubility in aqueous solutions, and its limited availability and high cost.
未来方向
The use of DCPB in scientific research is still evolving, and several future directions are worth exploring. These include the development of more potent and selective 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide modulators based on the DCPB scaffold, the investigation of the role of this compound channels in cancer and other diseases, the identification of novel this compound-interacting proteins and signaling pathways, and the development of new therapeutic strategies targeting this compound channels. In addition, the use of DCPB in combination with other this compound modulators or with other drugs targeting different aspects of pain and inflammation may lead to synergistic effects and improved therapeutic outcomes.
Conclusion
In conclusion, DCPB is a valuable chemical tool for investigating the function and regulation of this compound channels in various experimental systems. Its high potency and selectivity, reversible and dose-dependent effects, and relatively low toxicity make it a versatile and useful research tool. However, its potential for off-target effects, poor solubility, and high cost limit its applicability in some experimental settings. Further research is needed to fully understand the mechanisms of action and therapeutic potential of DCPB and to develop more potent and selective this compound modulators based on its scaffold.
合成方法
DCPB can be synthesized via a multistep process involving the reaction of 2,4-dichlorophenol with 6-methyl-2-pyridinecarboxaldehyde, followed by the condensation of the resulting intermediate with 4-aminobutanamide. The final product is obtained by purification through column chromatography and recrystallization.
科学研究应用
DCPB has been extensively used in scientific research as a valuable tool for investigating the function and regulation of 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels, which are involved in a wide range of physiological and pathological processes, including pain sensation, thermoregulation, inflammation, and cancer. DCPB has been shown to selectively activate or inhibit this compound channels depending on the concentration and duration of exposure, making it a versatile and powerful tool for dissecting the complex mechanisms underlying this compound channel function.
属性
分子式 |
C16H16Cl2N2O2 |
|---|---|
分子量 |
339.2 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-4-2-5-15(19-11)20-16(21)6-3-9-22-14-8-7-12(17)10-13(14)18/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,19,20,21) |
InChI 键 |
VFBBSPKQAVRXRO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC1=NC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)

![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)


